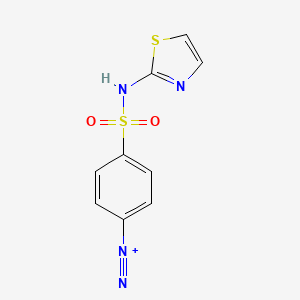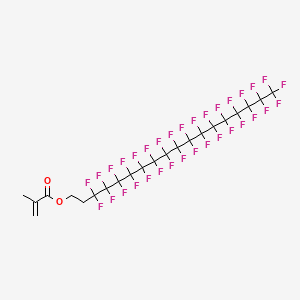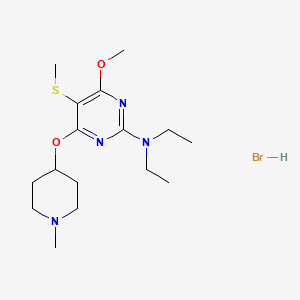
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is a complex organic compound with a unique structure that includes a pyrimidine ring, piperidine moiety, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of Functional Groups: The methoxy, methylthio, and piperidinyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol, methylthiol, and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Methanol, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
科学的研究の応用
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar core structure but lacking the additional functional groups.
4,6-Dimethyl-2-pyrimidinamine: Another analog with methyl groups at positions 4 and 6.
2-Amino-4,6-dimethylpyrimidine: Similar to the above but with an amino group at position 2.
Uniqueness
2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57259-21-9 |
|---|---|
分子式 |
C16H29BrN4O2S |
分子量 |
421.4 g/mol |
IUPAC名 |
N,N-diethyl-4-methoxy-6-(1-methylpiperidin-4-yl)oxy-5-methylsulfanylpyrimidin-2-amine;hydrobromide |
InChI |
InChI=1S/C16H28N4O2S.BrH/c1-6-20(7-2)16-17-14(21-4)13(23-5)15(18-16)22-12-8-10-19(3)11-9-12;/h12H,6-11H2,1-5H3;1H |
InChIキー |
LSUWLHBSEMVJAI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=C(C(=N1)OC2CCN(CC2)C)SC)OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



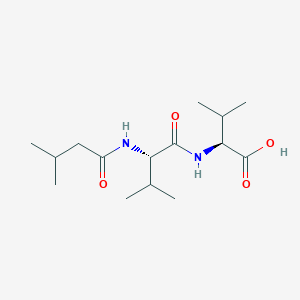
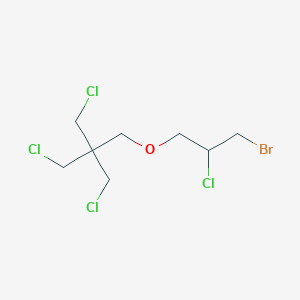
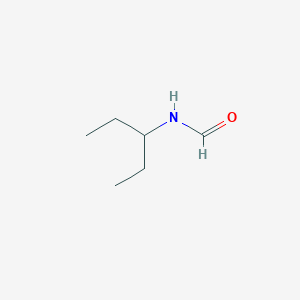
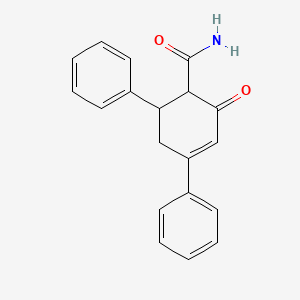


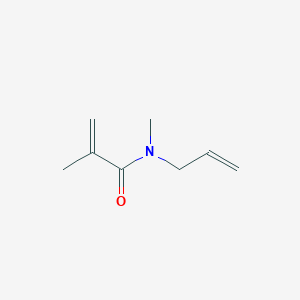

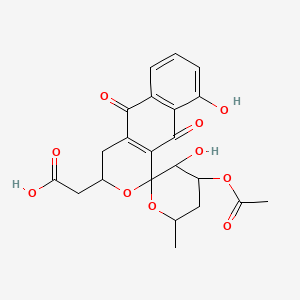
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
